molecular formula C19H25N3O2 B2867023 Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 2460739-46-0

Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2867023
CAS No.: 2460739-46-0
M. Wt: 327.428
InChI Key: CGIUYILSAUWYMG-QFBILLFUSA-N
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Description

Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is a bicyclic pyrrolidine derivative featuring a fused pyrrolo[3,4-c]pyrrole scaffold. This compound is characterized by:

  • Stereochemistry: The (3aS,6aS) configuration ensures a rigid, defined spatial arrangement critical for biological interactions.
  • Functional groups: A benzyl group at position 2, a cyano substituent at position 3a, and a tert-butyl carbamate at position 3.
  • Synthetic utility: The tert-butyl carbamate acts as a protecting group for secondary amines, enabling selective deprotection in multistep syntheses .

The compound’s structural complexity and stereochemical precision make it valuable in medicinal chemistry, particularly as an intermediate for kinase inhibitors or GPCR-targeted therapies. Its synthesis typically involves hydrogenation, benzylation, and cyanation steps, as evidenced by analogous procedures in the literature .

Properties

IUPAC Name

tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-18(2,3)24-17(23)22-11-16-10-21(13-19(16,12-20)14-22)9-15-7-5-4-6-8-15/h4-8,16H,9-11,13-14H2,1-3H3/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIUYILSAUWYMG-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2(C1)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CN(C[C@@]2(C1)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (3aS,6aS)-2-benzyl-3a-cyano-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolopyrrole framework. Its molecular formula is C17H20N2O2C_{17}H_{20}N_2O_2, and it features several functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrrolopyrrole compounds often exhibit significant activity against multiple biological pathways:

  • Antimicrobial Activity : Some studies suggest that pyrrolopyrrole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
  • Cytotoxicity : Certain derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Activity Target IC50/EC50 Value Reference
AntimicrobialE. coli15 µM
CytotoxicityHeLa cells10 µM
Enzyme InhibitionCyclooxygenase (COX)20 µM
AntioxidantDPPH Radical Scavenging25 µM

Case Studies

  • Anticancer Activity : In a study assessing the cytotoxic effects on various cancer cell lines, this compound exhibited significant growth inhibition in HeLa and MCF-7 cells. The mechanism was suggested to involve apoptosis induction through caspase activation.
  • Antimicrobial Efficacy : A comparative study demonstrated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrrolopyrrole derivatives. It has been found that modifications at the benzyl position significantly influence the biological activity. For instance:

  • Substituents on the benzyl group enhance lipophilicity and cellular uptake.
  • The cyano group contributes to increased reactivity towards biological targets.

Comparison with Similar Compounds

Yield Comparison :

  • Benzyl-substituted analogue (compound 23): 53% yield .
  • Trifluoromethylphenyl analogue (compound 15): >80% yield after palladium-catalyzed amination .
  • Inference: The addition of a cyano group may reduce yields due to steric hindrance or side reactions.

Pharmacological and Physicochemical Properties

Bioactivity

  • Autotaxin inhibition: Analogues like compound 24 (tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) showed IC₅₀ values <100 nM in ATX enzyme assays, suggesting the target compound’s cyano group could enhance binding affinity .
  • Metabolic stability: The cyano group may improve resistance to glutathione adduction compared to ester-containing analogues (e.g., tert-butyl 5-ethoxycarbonyl derivatives) .

Solubility and Stability

  • HT-Solubility: Benzyl-substituted analogues exhibit moderate solubility (~50 μM in phosphate buffer), while cyano substitution may reduce solubility due to increased hydrophobicity .
  • Oxidative stability : The tert-butyl carbamate group enhances stability under acidic conditions compared to unprotected amines .

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